Cas no 146445-70-7 (6H-Purin-6-one,3,7-dihydro- (9CI))

6H-Purin-6-one,3,7-dihydro- (9CI) structure
146445-70-7 structure
Nome del prodotto:6H-Purin-6-one,3,7-dihydro- (9CI)
Numero CAS:146445-70-7
MF:C5H4N4O
MW:136.11146
CID:101182
PubChem ID:135398638

6H-Purin-6-one,3,7-dihydro- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purin-6-one,3,7-dihydro- (9CI)
    • AZATHIOPRINE IMPURITY F [EP IMPURITY]
    • 1vfn
    • NSC_790
    • KBio2_007033
    • BSPBio_003163
    • Hypoxanthine, powder, BioReagent, suitable for cell culture
    • Hypoxanthine (VAN)
    • NS00010150
    • KBioSS_001897
    • 3h-hypoxanthine
    • Epitope ID:167471
    • 1,9-dihydropurin-6-one
    • CHEMBL1427
    • SW219908-1
    • 1H,7H-Hypoxanthine
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
    • InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • Hypoxanthine (VAN) (8CI)
    • SDCCGMLS-0065594.P002
    • 1h-purin-6-ol
    • 1H-Purin-6(9H)-one
    • H0311
    • 6-Hydroxypurine; Purin-6-ol; Sarcine
    • Spectrum3_001352
    • EINECS 200-697-3
    • Purin-6(1H)-one
    • s2424
    • KBio3_002383
    • PDSP1_000299
    • Hypoxanthine, Vetec(TM) reagent grade, 98%
    • 6-Oxopurine
    • 3nrz
    • Sarkine
    • KBio1_001501
    • DIDANOSINE IMPURITY A [EP IMPURITY]
    • Spectrum5_000564
    • NSC14665
    • MFCD00005725
    • NCGC00095622-04
    • HYPOXANTHINE [WHO-DD]
    • Spectrum2_001907
    • 244769-71-9
    • 1,9-dihydro-6H-purin-6-one
    • Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
    • SR-05000002375
    • Purin-6(3H)-one
    • 4-Hydroxy-1H-purine
    • Discontinued. See H998503 or H998504'
    • AG-670/31547063
    • FDGQSTZJBFJUBT-UHFFFAOYSA-
    • AKOS000267572
    • AKOS015888571
    • 6-hydroxypurin
    • CAS-68-94-0
    • BDBM82018
    • HX
    • SCHEMBL1867923
    • Discontinued. See H998503 or H998504
    • AB00674258-01
    • SDCCGMLS-0065594.P001
    • CCG-38478
    • 95121-06-5
    • Z1954805546
    • HYPOXANTHINE [MI]
    • 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
    • DB04076
    • SCHEMBL25381
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
    • 8C229956-6BE8-4F8D-91B7-0AD1EC294077
    • bmse000094
    • Hypoxanthine enol
    • SPBio_001874
    • AKOS009159101
    • AKOS022168213
    • NSC 14665
    • 6H-Purin-6-one, 3,7-dihydro- (9CI)
    • Q410305
    • C00262
    • 146445-70-7
    • KBio2_004465
    • purin-6(1H)-on
    • 9H-Purin-6(1H)-one
    • 1,9-Dihydro-purin-6-one
    • 7H-Purin-6-ol
    • SPECTRUM310023
    • Purine-6-ol
    • 2TN51YD919
    • SY012477
    • 1,7-Dihydro-6H-purin-6-one
    • BCP22929
    • 9H-Purin-6-ol (VAN)
    • 9H-Purin-6-ol
    • PS-3167
    • 3,7-dihydropurin-6-one
    • KBio2_001897
    • Sarkin
    • 6H-Purin-6-one, 1,7-dihydro-
    • DTXSID8045983
    • NSC-14665
    • HY-N0091
    • AI3-52242
    • DTXCID6025983
    • W-104648
    • 6-Hydroxypurine
    • EN300-37579
    • CAS_790
    • 6,7-dihydro-3H-purin-6-one
    • Hypoxanthine, >=99.0%
    • AKOS005221762
    • FT-0627170
    • Tox21_111511
    • AC-10518
    • PDSP2_000297
    • Purin-6-ol
    • Mercaptopurine impurity A CRS
    • NCGC00095622-01
    • SR-05000002375-1
    • SCHEMBL17276814
    • 68-94-0
    • Sarcine
    • 51953-04-9
    • 6H-Purin-6-one, 1,9-dihydro-
    • NSC 129419
    • F1386-0269
    • hypoxanthine
    • AC-32451
    • UNII-2TN51YD919
    • Spectrum4_001742
    • 146469-95-6
    • 1a9q
    • Spectrum_001417
    • KBioGR_002184
    • CS-0007792
    • 7H-Purin-6-ol #
    • DivK1c_006557
    • Sarcine;Purin-6-ol
    • Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
    • DIDANOSINE IMPURITY A
    • Hypoxanthine,(S)
    • GTPL4555
    • 6-Hydroxy-1H-purine
    • 1,7-Dihydro-6H-purine-6-one
    • 6(1H)-Purinone
    • SpecPlus_000461
    • 146469-94-5
    • FT-0670250
    • Tox21_111511_1
    • 1H-Purin-6-ol (9CI)
    • FT-0670251
    • 3H-Purin-6-ol
    • CHEBI:17368
    • Inchi: InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • Chiave InChI: FDGQSTZJBFJUBT-UHFFFAOYSA-N
    • Sorrisi: O=C1N=CNC2N=CNC1=2

Proprietà calcolate

  • Massa esatta: 136.03862
  • Massa monoisotopica: 136.03851076g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70.1Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • PSA: 70.14
  • LogP: -1.11
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd